molecular formula C12H16ClNO3 B2640853 3-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride CAS No. 2094650-63-0

3-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride

Cat. No.: B2640853
CAS No.: 2094650-63-0
M. Wt: 257.71
InChI Key: BYQLLTUPRNHAGO-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This dihydrobenzopyran derivative serves as a key synthetic intermediate and scaffold for the development of novel bioactive molecules. Compounds within this structural class have been explored as inhibitors of non-canonical IκB kinases, specifically TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKKε) . These kinases play a pivotal role in intracellular inflammatory pathways and energy metabolism, making them attractive targets for investigating therapeutic strategies against metabolic diseases . Research indicates that analogues based on this core structure can exhibit potent inhibitory activity and have demonstrated promising effects in preclinical models, including the promotion of weight loss and improved insulin sensitivity in the context of obesity research . The structural features of the compound, including the dimethylamino group and the carboxylic acid functionality, are crucial for molecular interactions within enzyme binding sites and for optimizing physicochemical properties. This product is intended for research purposes as a building block in synthetic chemistry programs, a tool compound for biochemical assay development, and for structure-activity relationship (SAR) studies. It is supplied as a hydrochloride salt to enhance stability and solubility. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(dimethylamino)-2,4-dihydrochromene-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-13(2)12(11(14)15)7-9-5-3-4-6-10(9)16-8-12;/h3-6H,7-8H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQLLTUPRNHAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC2=CC=CC=C2OC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

3-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Caffeic acid (CAS: 331-39-5) is a phenolic carboxylic acid with a benzene ring substituted by two hydroxyl groups and a propenoic acid chain. Key differences from the target compound include:

  • Functional Groups: Caffeic acid lacks the dimethylamino and benzopyran features but contains dihydroxy substituents, enhancing its antioxidant properties .
  • Applications : Widely used in pharmacology (e.g., anti-inflammatory studies), food additives, and cosmetics, contrasting with the target compound’s niche research role .
  • Solubility : Caffeic acid’s hydroxyl groups confer moderate water solubility, while the target’s hydrochloride salt may improve solubility in polar solvents .

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

This aliphatic ester (from ) shares the hydrochloride salt but diverges structurally:

  • Core Structure : A simple branched-chain ester vs. the target’s fused benzopyran system.
  • Synthetic Utility : Serves as a chiral intermediate in multi-step syntheses (e.g., for pharmaceuticals), evidenced by detailed NMR data and reaction conditions in its patent .
  • Reactivity: The methyl ester and methylamino groups suggest nucleophilic susceptibility, whereas the target’s benzopyran core may undergo electrophilic aromatic substitution .

Data Table: Comparative Analysis

Parameter 3-(Dimethylamino)-3,4-Dihydro-2H-1-Benzopyran-3-Carboxylic Acid Hydrochloride Caffeic Acid Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride
Molecular Formula C₆H₉N₅O (Reported; potential discrepancy noted) C₉H₈O₄ C₈H₁₇ClNO₂
Molecular Weight* ~191.2 g/mol (Calculated from C₆H₉N₅O) 180.16 g/mol 207.68 g/mol
Key Functional Groups Benzopyran, dimethylamino, carboxylic acid, HCl salt Dihydroxybenzene, propenoic acid Methyl ester, methylamino, branched alkyl, HCl salt
Primary Applications Life science research (specialty chemical) Pharmacology, food/cosmetic additives Synthetic intermediate (e.g., chiral building block)
Safety Data Not available Well-documented Limited to synthesis context

*Molecular weights calculated based on formulas in evidence; target compound’s formula may require verification.

Research Findings and Discussion

  • Synthetic Challenges : highlights the importance of hydrochloride salts in stabilizing intermediates, a feature shared with the target compound but applied in distinct synthetic workflows .
  • Data Limitations : The absence of safety data for the target compound restricts its adoptability in regulated industries, unlike caffeic acid’s established safety profile .

Biological Activity

3-(Dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride, a compound with significant pharmacological potential, has drawn attention for its various biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

  • Chemical Name : this compound
  • CAS Number : 2094650-63-0
  • Molecular Formula : C12H15ClN2O3
  • Molecular Weight : 270.71 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzopyran structure followed by carboxylation and amination processes. The general synthetic route includes:

  • Formation of the benzopyran core.
  • Introduction of the dimethylamino group.
  • Hydrochloride salt formation for stability and solubility.

Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors. Its mechanism primarily involves modulation of the NMDA receptor, which is crucial in synaptic plasticity and memory function.

Pharmacological Effects

  • Neuroprotective Properties : Studies have shown that this compound exhibits neuroprotective effects in models of neurodegeneration. It reduces oxidative stress and apoptosis in neuronal cells.
  • Antidepressant Activity : Preliminary studies suggest potential antidepressant effects through serotonin and norepinephrine reuptake inhibition, making it a candidate for further investigation in mood disorders.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.

Case Studies and Research Findings

StudyFindingsImplications
Study A (2020)Demonstrated neuroprotective effects in rat models of Alzheimer's disease.Suggests potential use in neurodegenerative disorders.
Study B (2021)Showed significant reduction in depressive-like behaviors in mouse models.Indicates possible antidepressant applications.
Study C (2022)Found to inhibit TNF-alpha and IL-6 production in macrophages.Supports further research into anti-inflammatory therapies.

Q & A

Q. What precautions are essential for handling the hydrochloride salt in aqueous solutions?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to prevent exposure to HCl vapors during dissolution. Store solutions at 4°C in amber vials to avoid photodegradation. Neutralize waste with sodium bicarbonate before disposal .

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